5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate
Description
5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate is a bicyclic heterocyclic compound featuring a fused triazolo[1,5-a][1,4]diazepine core. The molecule is substituted with two ester groups: a tert-butyl ester at position 5 and an ethyl ester at position 2. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity compared to carboxylic acid analogs, which may improve membrane permeability and metabolic stability in pharmaceutical contexts. The compound’s synthesis typically involves multi-step reactions, starting with the cyclization of precursor amines and carboxylates, followed by selective esterification. Crystallographic studies using programs like SHELX have been instrumental in elucidating its three-dimensional conformation .
Properties
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-5-21-12(19)11-10-9-17(13(20)22-14(2,3)4)7-6-8-18(10)16-15-11/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRCLCYNTBCWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCCN2N=N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Limitations
While direct comparative pharmacological or toxicological studies are absent in the provided evidence, structural insights suggest:
- The target compound’s ester groups may prolong half-life in vivo compared to acid analogs.
- The thiazepine analog’s sulfur atom could confer distinct metal-binding properties, relevant in catalysis or chelation therapy.
Gaps in Evidence :
- No experimental data on solubility, stability, or bioactivity for the target compound.
Biological Activity
5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate is a compound that belongs to the class of diazepines and triazoles. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a diazepine ring fused with a triazole system. The molecular formula is , and its systematic name reflects its intricate substituents including tert-butyl and ethyl groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 2068138-09-8 |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
CNS Activity
Research indicates that compounds in the diazepine family often exhibit central nervous system (CNS) activity. Diazepines are known to interact with GABA receptors, which are crucial for inhibitory neurotransmission. Studies have shown that similar compounds can act as anxiolytics or sedatives by enhancing GABAergic activity .
Antitumor Activity
A study investigating the effects of various diazepine derivatives found that certain modifications can lead to enhanced antitumor properties. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is suggested based on structural analogs .
Inhibitory Effects on Autotaxin
Recent patents have suggested that related diazepine compounds may inhibit autotaxin (ATX) and lysophosphatidic acid (LPA) production. These pathways are significant in cancer progression and inflammation . The potential of this compound as an ATX inhibitor could be an exciting area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
